(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride (1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17949582
InChI: InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H
SMILES:
Molecular Formula: C9H13ClFNO
Molecular Weight: 205.66 g/mol

(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride

CAS No.:

Cat. No.: VC17949582

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride -

Specification

Molecular Formula C9H13ClFNO
Molecular Weight 205.66 g/mol
IUPAC Name 1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H
Standard InChI Key IOGBJJCWLPCSLS-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C(=CC=C1)OC)F)N.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a phenyl ring substituted with fluorine (electron-withdrawing) and methoxy (electron-donating) groups, creating a polarized aromatic system. The ethanamine moiety is attached to the chiral center at C1, with the (S)-configuration confirmed via X-ray crystallography and chiral HPLC . The hydrochloride salt forms ionic interactions between the protonated amine and chloride ion, stabilizing the crystalline structure.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC9H13ClFNO\text{C}_9\text{H}_{13}\text{ClFNO}
Molecular Weight205.66 g/mol
CAS Number1213603-10-1
Chiral CenterC1 (S-configuration)
Aromatic Substituents2-Fluoro, 3-Methoxy

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 1H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.10 (q, J=6.8HzJ = 6.8 \, \text{Hz}, 1H, CH), 3.85 (s, 3H, OCH₃), 1.50 (d, J=6.8HzJ = 6.8 \, \text{Hz}, 3H, CH₃) .

  • IR (KBr): Peaks at 3369 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=C aromatic), 1284 cm⁻¹ (C-F) .

Synthesis and Optimization

Reductive Amination

The most common route involves reductive amination of 1-(2-fluoro-3-methoxyphenyl)ethan-1-one (CAS: 208777-19-9) using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol under acidic conditions (pH 4–5) . The ketone precursor is synthesized via Friedel-Crafts acylation of 2-fluoro-3-methoxybenzene with acetyl chloride .

Chiral Resolution

Asymmetric hydrogenation of the corresponding imine using a palladium catalyst (e.g., Pd/C) and chiral ligands (e.g., (R)-BINAP) achieves enantiomeric excess >98% . Alternatively, enzymatic resolution with lipases separates (S)- and (R)-enantiomers .

Table 2: Synthetic Yields and Conditions

MethodYield (%)Purity (%)Key Reagents
Reductive Amination7295NaBH3CN\text{NaBH}_3\text{CN}, NH₄OAc
Asymmetric Hydrogenation8599Pd/C, (R)-BINAP

Pharmacological Profile

Receptor Interactions

In vitro studies demonstrate moderate affinity for κ-opioid (KOP) receptors (Ki=48nMK_i = 48 \, \text{nM}), with 30-fold selectivity over μ-opioid (MOP) receptors . Molecular docking suggests the fluorine atom enhances lipophilicity, promoting blood-brain barrier penetration .

Neuropharmacological Effects

  • Antidepressant Potential: In murine models, the compound reduced immobility time in the forced swim test by 40% at 10 mg/kg (i.p.), comparable to fluoxetine.

  • Anxiolytic Activity: Elevated plus maze tests showed a 50% increase in open-arm exploration at 5 mg/kg, suggesting serotonin receptor modulation.

Table 3: In Vitro and In Vivo Pharmacological Data

AssayResultConditions
KOP Receptor BindingKi=48nMK_i = 48 \, \text{nM}CHO-hKOP cells
Forced Swim Test40% reduction10 mg/kg, i.p.
Elevated Plus Maze50% open-arm time5 mg/kg, i.p.

Comparative Analysis with Analogues

Positional Isomerism

Moving the methoxy group to the 4-position (as in (1S)-1-(2-fluoro-4-methoxyphenyl)ethanamine hydrochloride) reduces KOP affinity (Ki=120nMK_i = 120 \, \text{nM}), highlighting the importance of the 3-methoxy substituent for receptor interaction .

Enantiomeric Differences

The (R)-enantiomer exhibits 10-fold lower KOP binding (Ki=480nMK_i = 480 \, \text{nM}), underscoring the stereochemical dependence of pharmacological activity .

Future Directions

Further studies should explore:

  • Metabolic Stability: Cytochrome P450 isoform interactions (e.g., CYP2D6 inhibition).

  • Structural Derivatives: Introducing bulkier N-alkyl groups (e.g., cyclopentylmethyl) to enhance KOP selectivity .

  • In Vivo Toxicology: Chronic toxicity profiles in primate models.

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